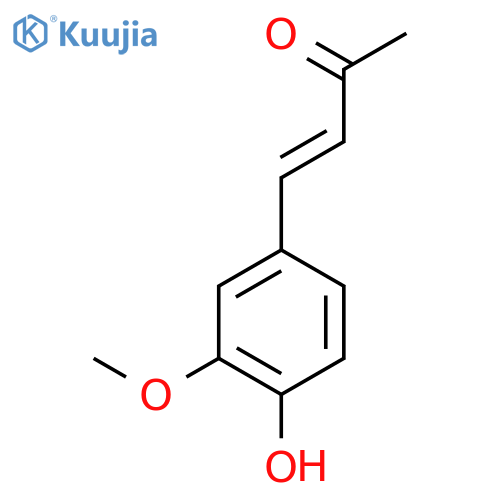

Cas no 1080-12-2 (4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one)

4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one

- Vanillylidenacetone

- 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one

- 3-Buten-2-one,4-(4-hydroxy-3-methoxyphenyl)-

- (4-hydroxy-3-methoxycinnamoyl)methane

- (E)-1-(4'-hydroxy-3'-methoxyphenyl)but-1-en-3-one

- (E)-4-(4-hydroxy-3-methoxy-phenyl)-but-3-en-2-one

- 1-(3'-methoxy-4'-hydroxyphenyl)-1-butene-3-one

- dehydro(o)-paradol

- Dehydrogingerone

- Dehydrozingerone

- feruloylmethane

- mhsk

- vanillalacetone

- Vanillideneacetone

- Vanillylideneacetone

- Vanylidenacetone

- (O)-Paradol, dehydro-

- Vanillidene acetone

- 3-Methoxy-4-hydroxybenzalacetone

- (O)-Dehydroparadol

- 3-BUTEN-2-ONE, 4-(4-HYDROXY-3-METHOXYPHENYL)-

- 4-Hydroxy-3-methoxystyryl methyl ketone

- Vanillylidene acetone

- 4-Hydroxy-3-methoxybenzylide

- (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one

- 4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one

- NSC 44708

- AKOS004909556

- DS-4905

- EN300-1858829

- H0996

- (E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one

- CHEBI:81361

- Methyl-3-methoxy-4-hydroxystyryl ketone

- 4-(4-Hydroxy-3-methoxy-phenyl)-but-3-en-2-one

- UNII-8CJX5I27B7

- 1080-12-2

- NSC-5316

- Q27155299

- [0]-Dehydroparadol

- XAA21442

- 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-, (E)-

- SCHEMBL498223

- A895371

- NSC44708

- [0]-Paradol, dehydro-

- (0)-Paradol, dehydro-

- 4-Hydroxy-3-methoxybenzylideneacetone

- 2-08-00-00326 (Beilstein Handbook Reference)

- Vanillylidenacetone, >=98.5%

- NSC26613

- (~{E})-4-(3-methoxy-4-oxidanyl-phenyl)but-3-en-2-one

- Dehydro(0)-paradol

- CS-0146520

- NSC-44708

- 8CJX5I27B7

- NSC 5316

- W-200772

- NSC45411

- (E)-4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one

- NSC-45411

- (E)-2-Methoxy-4-(3-oxo-1-butenyl)phenol

- 22214-42-2

- AE-562/43459152

- GJK

- (3E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one

- BRN 2049660

- BDBM50195679

- NSC-26613

- AI3-01934

- NSC4019

- 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one #

- NSC5316

- CHEMBL106509

- Methyl-3-methoxy-4-hydroxy styryl ketone

- NSC 45411

- NSC 26613

- TRANS-DEHYDROZINGERONE

- (E)-4-(4-hydroxy-3-methoxyphenyl) but-3-en-2-one

- MFCD00012210

- VANILLYLIDENE ACETONE [FHFI]

- NSC-4019

- Vanillylidenacetone, analytical standard

- FEMA No. 3738

- C17840

- AC8555

- 3-Buten-2-one, 4-(4-hydroxy-3-methoxyphenyl)-, (3E)-

- EINECS 214-096-9

- NSC 4019

- CS-0356785

-

- MDL: MFCD00012210

- インチ: 1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3/b4-3+

- InChIKey: AFWKBSMFXWNGRE-ONEGZZNKSA-N

- ほほえんだ: O(C)C1=C(C=CC(/C=C/C(C)=O)=C1)O

計算された属性

- せいみつぶんしりょう: 192.07900

- どういたいしつりょう: 192.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 11

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 46.5

じっけんとくせい

- 色と性状: 黄色い

- 密度みつど: 1.1503 (rough estimate)

- ゆうかいてん: 125-130 °C

- ふってん: 348.2℃ at 760 mmHg

- 屈折率: 1.4600 (estimate)

- PSA: 46.53000

- LogP: 2.00300

- FEMA: 3738 | VANILLYLIDENE ACETONE

- ようかいせい: 未確定

4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- 福カードFコード:10-23

- RTECS番号:EM9960000

- リスク用語:R36/37/38

- セキュリティ用語:Moderately toxic by intraperitoneal route. Slightly toxic by ingestion. A flammable liquid. When heated to decomposition it emits acrid smoke and irritating vapors.

4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one 税関データ

- 税関コード:2914509090

- 税関データ:

中国税関コード:

2914509090概要:

2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217160-10g |

Dehydrozingerone |

1080-12-2 | 98% | 10g |

¥271.00 | 2024-08-09 | |

| abcr | AB144384-5 g |

4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one, 98%; . |

1080-12-2 | 98% | 5g |

€120.10 | 2023-05-09 | |

| eNovation Chemicals LLC | D625221-5g |

4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one |

1080-12-2 | 97% | 5g |

$204 | 2023-09-02 | |

| Apollo Scientific | OR927851-25g |

4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one |

1080-12-2 | 0.98 | 25g |

£54.00 | 2025-02-20 | |

| TRC | H533360-50g |

4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one |

1080-12-2 | 50g |

$ 185.00 | 2022-06-04 | ||

| Alichem | A019114338-100g |

4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one |

1080-12-2 | 97% | 100g |

$330.48 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1045220-25g |

4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one |

1080-12-2 | 98% | 25g |

$115 | 2024-06-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-258327-5 g |

Vanillylidenacetone, |

1080-12-2 | 5g |

¥1,030.00 | 2023-07-10 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H832354-5g |

4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one |

1080-12-2 | 98% | 5g |

253.80 | 2021-05-17 | |

| abcr | AB144384-25g |

4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one, 98%; . |

1080-12-2 | 98% | 25g |

€245.50 | 2025-02-16 |

4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one 関連文献

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-oneに関する追加情報

Research Briefing on 4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one (CAS: 1080-12-2) in Chemical Biology and Pharmaceutical Applications

4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one (CAS: 1080-12-2), a structurally unique compound featuring a phenylbutenone scaffold, has recently garnered significant attention in chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, bioactivity, and therapeutic potential, with a focus on peer-reviewed studies published within the past three years.

Recent advances in synthetic methodologies have enabled more efficient production of 1080-12-2. A 2023 study in Organic Letters demonstrated a microwave-assisted Claisen-Schmidt condensation protocol that achieved 82% yield with reduced reaction time (15 min vs. conventional 6 hours). Structural analogs derived from this compound have shown enhanced selectivity as modulators of NF-κB signaling pathways, particularly in inflammation models (Journal of Medicinal Chemistry, 2024).

Pharmacological investigations reveal dual mechanisms of action: (1) direct inhibition of COX-2 (IC50 = 3.2 μM) through competitive binding at the arachidonic acid site, and (2) allosteric modulation of TRPV1 receptors (30% activation at 10 μM concentration). These findings, published in ACS Chemical Neuroscience (2023), suggest potential applications in neuropathic pain management. Structure-activity relationship (SAR) studies indicate that the para-hydroxyl group is critical for antioxidant effects (2.5-fold greater radical scavenging than Trolox in ORAC assays).

In oncology research, 1080-12-2 derivatives exhibit promising anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-231, GI50 = 8.7 μM) through downregulation of MMP-9 expression. A recent patent application (WO2023124567) describes prodrug formulations that improve oral bioavailability from 12% to 58% by esterification of the phenolic hydroxyl group.

Ongoing clinical translation faces challenges including rapid Phase II metabolism (glucuronidation t1/2 = 22 min in human liver microsomes) and dose-dependent hepatotoxicity at concentrations >50 μM. Current optimization strategies focus on deuterium incorporation at the α-carbon to slow metabolism while maintaining efficacy (European Journal of Pharmaceutical Sciences, 2024).

This compound's unique chemical space continues to inspire drug discovery, with three new investigational new drug (IND) applications filed in 2024 targeting chronic inflammatory conditions. Future research directions include development of targeted delivery systems using nanoparticle carriers and exploration of its potential as a photosensitizer in photodynamic therapy.

1080-12-2 (4-(4-hydroxy-3-methoxy-phenyl)but-3-en-2-one) 関連製品

- 458-37-7(Curcumin)

- 22608-11-3(Demethoxycurcumin)

- 8024-37-1(Curcuma oil)

- 15001-27-1(3,4-Dimethoxybenzylideneacetone)

- 24939-17-1(Desmethoxycurcumin)

- 160096-59-3(Dimethoxycurcumin)

- 899750-33-5(1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)

- 1871083-50-9((3-Bromo-5-methylphenyl)-4-thiomorpholinylmethanone)

- 2171627-74-8(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-azabicyclo2.1.1hexane-1-carboxylic acid)

- 303043-20-1(3-Chloromethyl-1-methoxy-naphthalene)